3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzonitrile
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Overview
Description
3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzonitrile is an organic compound that features a benzonitrile core substituted with a chloro group and three ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzonitrile typically involves the reaction of 3,4-dichlorobenzonitrile with 2-(2-methoxyethoxy)ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloro group is replaced by the ethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Primary amines.
Scientific Research Applications
3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzonitrile has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties such as flexibility or hydrophilicity.
Pharmaceutical Research: Investigated for potential use in drug development due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzonitrile depends on the specific application and the chemical reactions it undergoes. In nucleophilic substitution reactions, the chloro group is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the ethoxy groups are converted to more oxidized functional groups, altering the compound’s chemical properties. The nitrile group can be reduced to form primary amines, which can participate in further chemical transformations.
Comparison with Similar Compounds
3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzonitrile can be compared with similar compounds such as:
3,4-Dichlorobenzonitrile: Lacks the ethoxy groups and has different reactivity and applications.
3,4-Bis(2-methoxyethoxy)benzonitrile: Similar structure but without the chloro group, leading to different chemical behavior and uses.
3-Chloro-2-(4-methoxy-benzyloxy)-benzonitrile: Contains a methoxy-benzyloxy group instead of the ethoxy groups, resulting in distinct properties and applications.
Properties
IUPAC Name |
3-chloro-4-[2-(2-methoxyethoxy)ethoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-15-4-5-16-6-7-17-12-3-2-10(9-14)8-11(12)13/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJJRXCXTLHUCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=C(C=C(C=C1)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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